molecular formula C12H10FNO B577761 3-(4-Fluorophenyl)-5-methoxypyridine CAS No. 1214374-19-2

3-(4-Fluorophenyl)-5-methoxypyridine

Cat. No.: B577761
CAS No.: 1214374-19-2
M. Wt: 203.216
InChI Key: RRVNYVUQPJSKNT-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-5-methoxypyridine is a heterocyclic aromatic compound that features a pyridine ring substituted with a methoxy group at the 5-position and a fluorophenyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-5-methoxypyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and 5-methoxypyridine.

    Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with 5-methoxypyridine in the presence of a base, such as sodium hydride or potassium carbonate, to form the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-5-methoxypyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as alcohols or amines.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

3-(4-Fluorophenyl)-5-methoxypyridine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with biological targets.

    Materials Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound is studied for its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-5-methoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Fluorophenyl)-5-methoxypyridine: Unique due to its specific substitution pattern on the pyridine ring.

    4-Fluoroamphetamine: A psychoactive research chemical with a different core structure but similar fluorophenyl substitution.

    5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated compound with potential biological activities.

Uniqueness

This compound is unique due to its combination of a methoxy group and a fluorophenyl group on the pyridine ring, which imparts specific chemical and biological properties that are distinct from other similar compounds.

Properties

IUPAC Name

3-(4-fluorophenyl)-5-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c1-15-12-6-10(7-14-8-12)9-2-4-11(13)5-3-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVNYVUQPJSKNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673400
Record name 3-(4-Fluorophenyl)-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214374-19-2
Record name 3-(4-Fluorophenyl)-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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